molecular formula C11H15ClO3 B13971942 2-(3-Chloropropoxy)-1,3-dimethoxybenzene CAS No. 24251-51-2

2-(3-Chloropropoxy)-1,3-dimethoxybenzene

Cat. No.: B13971942
CAS No.: 24251-51-2
M. Wt: 230.69 g/mol
InChI Key: XGOIFLYQJYTUNB-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)-1,3-dimethoxybenzene is an organic compound with the molecular formula C11H15ClO3 It is a derivative of benzene, featuring two methoxy groups and a chloropropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropoxy)-1,3-dimethoxybenzene typically involves the reaction of 1,3-dimethoxybenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:

  • Dissolve 1,3-dimethoxybenzene in an organic solvent.
  • Add potassium carbonate to the solution.
  • Introduce 3-chloropropyl chloride to the mixture.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the mixture and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)-1,3-dimethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(3-Chloropropoxy)-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)-1,3-dimethoxybenzene depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloropropoxy)-1,3-dimethoxybenzene is unique due to the presence of two methoxy groups and a chloropropoxy group, which confer distinct chemical reactivity and potential biological activity

Properties

CAS No.

24251-51-2

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

2-(3-chloropropoxy)-1,3-dimethoxybenzene

InChI

InChI=1S/C11H15ClO3/c1-13-9-5-3-6-10(14-2)11(9)15-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3

InChI Key

XGOIFLYQJYTUNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCCl

Origin of Product

United States

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